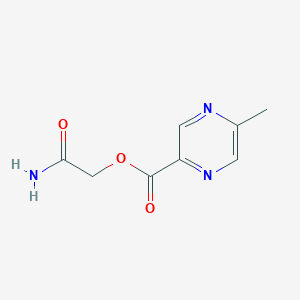

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate

Description

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is an ester derivative of 5-methylpyrazine-2-carboxylic acid. Its structure comprises a pyrazine ring substituted with a methyl group at the 5-position and a carboxylate ester linked to a 2-amino-2-oxoethyl (carbamoylmethyl) group. This compound is also identified as carbamoylmethyl 5-methylpyrazine-2-carboxylate, as "carbamoylmethyl" is the IUPAC-approved term for the 2-amino-2-oxoethyl moiety . While it is listed as a discontinued product by suppliers like CymitQuimica (Ref: 10-F688829), its structural features make it relevant for comparative studies in coordination chemistry and medicinal research .

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) 5-methylpyrazine-2-carboxylate |

InChI |

InChI=1S/C8H9N3O3/c1-5-2-11-6(3-10-5)8(13)14-4-7(9)12/h2-3H,4H2,1H3,(H2,9,12) |

InChI Key |

FUVGDYARJQLAIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)OCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethyl chloroformate, followed by the introduction of an amino group. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the ester intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

One of the primary applications of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is as an intermediate in the synthesis of pharmaceuticals. Specifically, it is utilized in the production of drugs aimed at managing diabetes and hyperlipidemia. For instance, it serves as an intermediate for synthesizing glipizide, a third-generation antidiabetic agent, which helps control blood sugar levels in patients with Type 2 diabetes .

2. Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. This is crucial for drugs used in diabetes management, as they can improve antioxidant status and reduce oxidative stress in cells . The incorporation of such compounds into therapeutic formulations may enhance their efficacy.

Food Science Applications

1. Flavoring Agents

Pyrazine derivatives are known for their flavor-enhancing properties. Given that this compound shares structural similarities with other flavor compounds, it could be explored as a food additive to improve taste profiles in various food products.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Pyrazine Carboxylates

Key Observations :

- Positional Isomerism: The biological and chemical reactivity of pyrazine derivatives is highly sensitive to substituent positions. For instance, 5-aminopyrazine-2-carboxylates (e.g., CAS 54013-06-8) may exhibit distinct hydrogen-bonding capabilities compared to 6-amino analogs (CAS 118853-60-4) due to altered electronic environments .

Coordination Chemistry and Metal Complexes

highlights the use of 5-methylpyrazine-2-carboxylate ligands in cadmium complexes, where the carboxylate oxygen and pyrazine nitrogen participate in coordination. The study notes that analogous complexes with Mn, Fe, Co, Zn, and Ni exhibit similar distorted octahedral geometries but differ in stability due to metal-ligand bond strengths .

Biological Activity

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazine ring, an amino group, and a carboxylate moiety. This unique arrangement contributes to its biological activity.

1. Antiviral Properties

Research indicates that derivatives of pyrazine, including this compound, exhibit significant antiviral properties. Notably, studies have demonstrated that certain pyrazine derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) . The mechanism involves interference with viral enzymes, which is crucial for viral replication.

2. Antibacterial Activity

The compound has also shown promising antibacterial activity against various strains of bacteria. In vitro studies have reported that it exhibits inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest that it can effectively combat these pathogens .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Bacillus subtilis | 2.25 |

3. Antifungal and Antimycobacterial Effects

In addition to antibacterial properties, pyrazine derivatives have been noted for their antifungal and antimycobacterial activities. These compounds disrupt the cellular processes of fungi and mycobacteria, making them potential candidates for treating infections caused by these organisms .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.

- Cell Membrane Disruption : It may alter the integrity of microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazine derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antiviral Efficacy Against HSV-1 : A study demonstrated that this compound significantly reduced viral load in infected cell cultures, showcasing its potential as an antiviral agent .

- Bacterial Infection Models : In animal models of bacterial infection, treatment with this compound resulted in decreased bacterial counts and improved survival rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.